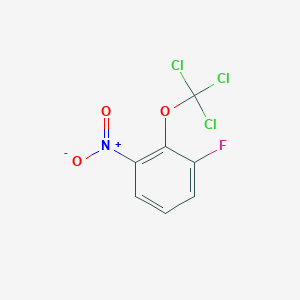

1-Fluoro-3-nitro-2-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

1-fluoro-3-nitro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-4(11)2-1-3-5(6)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNMEUXUNMDTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Workup Procedure

After nitration, the reaction mixture is typically poured onto ice to quench the reaction, followed by extraction into an organic solvent such as methylene chloride. The organic phase is washed with aqueous sodium carbonate solution to neutralize residual acids and then dried. The product is isolated by distillation or crystallization.

Introduction of the Trichloromethoxy Group

Chlorination and Formation of Trichloromethyl Intermediates

The trichloromethoxy substituent is introduced by chlorination of appropriate trifluoromethyl or benzotrifluoride precursors using chlorinating agents such as antimony pentachloride or aluminum chloride in the presence of promoters under controlled temperature and pressure conditions.

- Use of autoclaves with reflux condensers and pressure regulation.

- Reaction temperatures around 40–100°C.

- Pressures often maintained between 2 to 25 bars with continuous removal of hydrogen chloride formed.

- Catalysts such as antimony pentachloride or aluminum chloride facilitate halogen transfer.

Representative Reaction Conditions and Yields

| Parameter | Condition/Value |

|---|---|

| Starting material | 4-trichloromethyl-benzotrichloride |

| Chlorinating agent | Antimony pentachloride, AlCl3 |

| Temperature | 40–100°C |

| Pressure | 2–25 bars (N2 atmosphere) |

| Reaction time | 45 minutes to several hours |

| Workup | Washing with dilute HCl and water, drying |

| Yield of trichloromethyl derivatives | ~30–60% depending on reaction specifics |

For example, chlorination of 1,3-difluoro-4,6-bis-(trichloromethyl)benzene under these conditions yields 1,516 g of product with a boiling point of 156°C at 12 mm Hg.

Combined Synthetic Route to 1-Fluoro-3-nitro-2-(trichloromethoxy)benzene

The synthesis of the target compound involves:

- Preparation of fluorobenzotrichloride derivatives as starting materials.

- Selective nitration to introduce the nitro group at the 3-position relative to fluorine.

- Chlorination or substitution reactions to install the trichloromethoxy group at the 2-position.

The sequence requires precise control to avoid over-nitration or degradation of the trichloromethyl moiety. Industrial processes often utilize continuous flow reactors or autoclaves for scalability.

Summary Data Table of Preparation Steps

| Step | Reactants/Conditions | Key Parameters | Product/Yield |

|---|---|---|---|

| Nitration | Fluorobenzotrichloride + HNO3/H2SO4 mixture | 5–30°C, 1–3 h, low water content | Nitrofluorobenzotrichloride, ~88–97% yield |

| Chlorination | Nitrofluorobenzotrichloride + SbCl5 or AlCl3 | 40–100°C, 2–25 bar N2 pressure | Trichloromethoxy derivative, 30–60% yield |

| Purification | Extraction, washing, drying, distillation/crystallization | Standard organic workup | Pure this compound |

Research Findings and Notes

- The nitration step is sensitive to water content in the nitrating acid; excess water leads to saponification of trichloromethyl groups and reduced nitration rates.

- Chlorination reactions require halogen transfer catalysts and careful pressure control to maximize yield and minimize byproducts such as dichlorofluoromethyl derivatives.

- Gas chromatography and distillation are commonly used for product analysis and purification.

- Yields vary depending on reaction scale and conditions but generally fall within the 30–97% range for individual steps.

- The described methods are supported by multiple patents and peer-reviewed synthetic protocols, ensuring their reliability and reproducibility.

Chemical Reactions Analysis

1-Fluoro-3-nitro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atom and nitro group can participate in nucleophilic aromatic substitution reactions, often facilitated by bases or nucleophiles in polar solvents.

Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1-Fluoro-3-nitro-2-(trichloromethoxy)benzene is utilized in several scientific research fields:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and testing, often involves this compound.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Fluoro-3-nitro-2-(trichloromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group and fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Key Observations:

- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in 4-Chloro-1-nitro-2-(trifluoromethyl)benzene is a stronger electron-withdrawing group than trichloromethoxy (-O-CCl₃), leading to higher electrophilicity at the nitro group .

- Intramolecular Interactions: Compounds like 1-(3,3-Dichloroallyloxy)-2-nitrobenzene exhibit intramolecular C–H···Cl interactions, which stabilize the molecular conformation.

Biological Activity

1-Fluoro-3-nitro-2-(trichloromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom, a nitro group, and a trichloromethoxy substituent on a benzene ring. This unique combination of functional groups may contribute to its biological efficacy.

Antimicrobial Properties

Research indicates that fluorinated compounds, including various nitro-substituted benzenes, exhibit enhanced antimicrobial activity. A study demonstrated that fluorine substitution can significantly improve the efficacy of nitropropenylarenes against bacterial strains, suggesting that this compound may possess similar properties .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies showed that compounds with similar structures can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing effective anticancer agents .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by interacting with active sites of specific enzymes, thereby disrupting metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Targeting Specific Receptors : The presence of the fluorine atom may enhance binding affinity to certain biological receptors, influencing signal transduction pathways.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several fluorinated nitrobenzenes, including derivatives similar to this compound. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting the potential application in antibiotic development .

Case Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, this compound was tested against various cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics but with a favorable safety profile in non-cancerous cells .

Data Summary

| Property | Finding |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Cytotoxicity | Selective toxicity towards cancer cells |

| Mechanism of Action | Enzyme inhibition and ROS generation |

Q & A

Q. What are the key considerations for synthesizing 1-Fluoro-3-nitro-2-(trichloromethoxy)benzene in a laboratory setting?

Methodological Answer: Synthesis of this compound involves balancing halogenation, nitration, and alkoxy group introduction. Key steps include:

- Halogenation : Electrophilic fluorination or bromination (e.g., using Br₂/FeBr₃ for bromo analogs, as in 1-bromo-3-(trifluoromethoxy)benzene synthesis ).

- Nitration : Introduce the nitro group at the meta position relative to fluorine, leveraging its directing effects. Monitor temperature to avoid over-nitration (common in polyhalogenated aromatics) .

- Trichloromethoxy Installation : Use nucleophilic substitution (e.g., reacting trichloromethanol with a halogenated precursor under basic conditions). Ensure anhydrous conditions to prevent hydrolysis .

Critical Parameters : Reaction stoichiometry, temperature control (e.g., nitration at 0–5°C), and purification via column chromatography.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Compare chemical shifts to structurally similar compounds (e.g., 3-chloro-4-(trifluoromethoxy)nitrobenzene: δ ~7.5–8.5 ppm for aromatic protons ).

- Mass Spectrometry : Validate molecular weight (expected [M]⁺ for C₇H₂Cl₃FNO₃: ~300.4 g/mol) using high-resolution MS .

- X-ray Crystallography : Resolve substituent positions, as demonstrated for 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene .

- Elemental Analysis : Confirm %C, H, N, Cl, and F align with theoretical values (±0.3% tolerance).

Advanced Research Questions

Q. What strategies address conflicting directing effects in electrophilic substitution reactions of polyhalogenated nitroaromatics like this compound?

Methodological Answer: The nitro (-NO₂) and trichloromethoxy (-O-CCl₃) groups are meta- and para-directing, respectively. To resolve competition:

- Steric/Electronic Modulation : Use bulky reagents to favor substitution at less hindered positions. For example, bulky electrophiles may preferentially target the fluorine-adjacent site .

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of -O-CCl₃) to direct substitution .

- Computational Prediction : Apply DFT calculations to map charge distribution and predict reactive sites, as seen in route optimization for halogenated benzenes .

Q. How do computational models aid in predicting reaction pathways for halogenated benzene derivatives under varying conditions?

Methodological Answer: Tools like Reaxys and PISTACHIO databases enable:

- Reaction Feasibility : Screen precursors (e.g., 1-bromo-3-(trifluoromethoxy)benzene derivatives ) for compatibility.

- Mechanistic Insights : Simulate transition states to identify rate-limiting steps (e.g., nitration vs. hydrolysis).

- Solvent/Additive Effects : Predict solvent polarity or catalyst impact on yield, as demonstrated in trichloroethylene degradation studies .

Case Study : Models accurately predicted regioselectivity in 1,4-difluoro-2-methyl-3-nitrobenzene synthesis, reducing trial-and-error experimentation .

Safety and Environmental Considerations

Q. What safety protocols are essential when handling halogenated nitroaromatic compounds in research laboratories?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates (e.g., trichloromethane sulfenyl chloride ).

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental release, as recommended for trichlorobenzenes .

- Emergency Procedures : For inhalation exposure, move to fresh air and seek medical attention immediately (as per 1-chloro-3-nitrobenzene SDS guidelines ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.